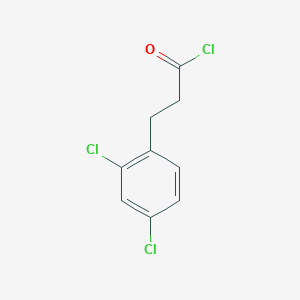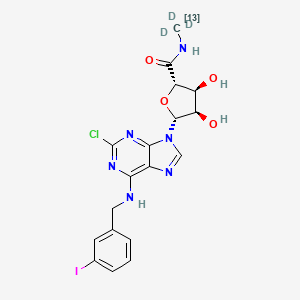
2-Cl-IB-MECA-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N6-(3-iodobenzyl)-5’-N-methylcarboxamidoadenosine-13C,d3, commonly known as 2-Cl-IB-MECA-13C,d3, is a labeled compound used primarily as an internal standard for the quantification of 2-Cl-IB-MECA. This compound is an adenosine A3 receptor agonist, which means it selectively binds to and activates the A3 subtype of adenosine receptors. These receptors are involved in various physiological processes, including anti-inflammatory and anti-cancer activities.
準備方法
The synthesis of 2-Cl-IB-MECA-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the molecular structure of 2-Cl-IB-MECA. The synthetic route typically starts with the preparation of the labeled nucleoside, followed by the introduction of the chloro and iodobenzylic groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of isotopes. Industrial production methods may include large-scale synthesis using automated systems to maintain consistency and purity.
化学反応の分析
2-Cl-IB-MECA-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
科学的研究の応用
2-Cl-IB-MECA-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of 2-Cl-IB-MECA.
Biology: It is used in studies involving adenosine receptors to understand their role in various biological processes.
Medicine: It has shown potential in the treatment of various cancers, including pancreatic and liver cancer, by regulating proliferative and drug resistance pathways.
Industry: It is used in the pharmaceutical industry for the development of new drugs targeting adenosine receptors.
作用機序
2-Cl-IB-MECA-13C,d3 exerts its effects by selectively binding to and activating the A3 adenosine receptor. This activation leads to the modulation of various signaling pathways, including the Wnt/β-catenin and Sonic hedgehog/Ptch/Gli pathways. These pathways are involved in cell proliferation, differentiation, and apoptosis. The compound also reduces the expression of multidrug resistance-associated proteins, enhancing the cytotoxic effects of conventional chemotherapy .
類似化合物との比較
2-Cl-IB-MECA-13C,d3 is unique due to its isotopic labeling, which makes it an ideal internal standard for quantification purposes. Similar compounds include:
2-Cl-IB-MECA: The non-labeled version of the compound, which also acts as an adenosine A3 receptor agonist.
IB-MECA: Another adenosine A3 receptor agonist with similar biological activities but without the chloro and iodobenzylic groups.
NECA: A non-selective adenosine receptor agonist that activates multiple adenosine receptor subtypes
特性
分子式 |
C18H18ClIN6O4 |
|---|---|
分子量 |
548.7 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-(trideuterio(113C)methyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1/i1+1D3 |
InChIキー |
IPSYPUKKXMNCNQ-ZFCSCANNSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])NC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |
正規SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


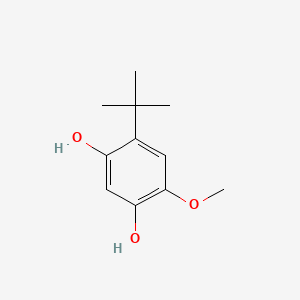
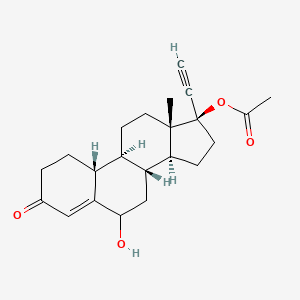
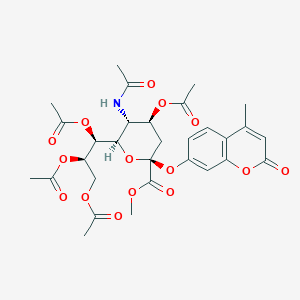
![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
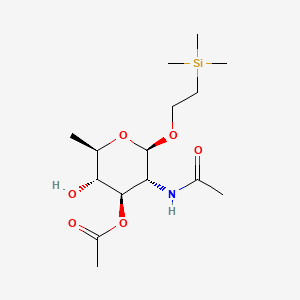
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
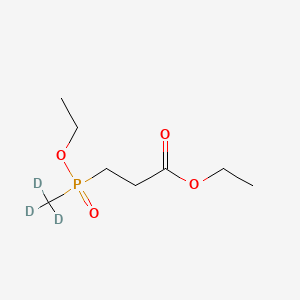
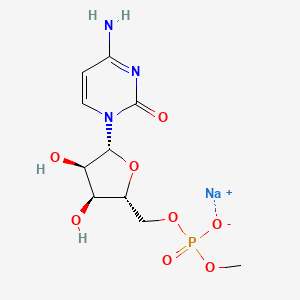
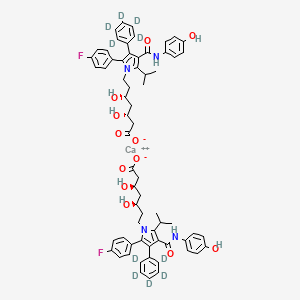
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)
